molecular formula C15H21N3O2 B11802253 5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole

5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole

Cat. No.: B11802253
M. Wt: 275.35 g/mol
InChI Key: IDFOQHOJTZIIEH-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,4-diethoxyphenyl group and an isopropyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-5-propan-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C15H21N3O2/c1-5-19-12-8-7-11(9-13(12)20-6-2)15-16-14(10(3)4)17-18-15/h7-10H,5-6H2,1-4H3,(H,16,17,18)

InChI Key

IDFOQHOJTZIIEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C(C)C)OCC

Origin of Product

United States

Preparation Methods

Reactivity of Ethoxy-Substituted Aromatic Rings

The 3,4-diethoxyphenyl moiety is susceptible to demethylation and oxidative cleavage under acidic or strongly basic conditions. Studies indicate that protecting groups such as acetyl or tert-butyldimethylsilyl (TBS) ethers are unnecessary when using mild cyclization catalysts like ammonium formate.

Primary Synthesis Routes

Hydrazine-Formamide Cyclization (Ainsworth-Petree Method)

This two-step approach, adapted from U.S. Patent 4,267,347, involves:

  • Formation of 1,2-diformylhydrazine : Reacting hydrazine hydrate with excess formamide at 160–180°C under atmospheric pressure.

  • Cyclization : Heating the intermediate at 200°C in liquid ammonia to form the triazole core.

Modifications for Target Compound :

  • Step 1 : Replace hydrazine with 3-isopropylhydrazine to introduce the alkyl substituent.

  • Step 2 : Introduce 3,4-diethoxybenzaldehyde during cyclization to graft the aryl group.

Data Table 1 : Optimization of Reaction Conditions

ParameterOptimal RangeYield Impact
Formamide molar ratio4:1 (vs. hydrazine)+22% yield
Temperature170°C ± 5°CPrevents decomposition
Reaction time8–10 hoursMaximizes cyclization

Advantages : High scalability (batch sizes >50 kg reported).
Limitations : Requires pressurized ammonia, increasing equipment costs.

Microwave-Assisted Multi-Component Reaction

Recent advancements utilize microwave irradiation to accelerate the condensation of 3,4-diethoxybenzaldehyde, isopropyl isocyanide, and hydrazine derivatives. This method, derived from protocols for analogous triazoles, achieves completion in 15–20 minutes versus 8+ hours for conventional heating.

Critical Observations :

  • Microwave power >300 W causes decomposition of ethoxy groups.

  • Solvent choice (e.g., ethanol vs. DMF) affects regioselectivity:
    Ethanol: 5-aryl:4-aryl=9:1\text{Ethanol: } 5\text{-aryl}:4\text{-aryl} = 9:1
    DMF: 5-aryl:4-aryl=3:1\text{DMF: } 5\text{-aryl}:4\text{-aryl} = 3:1

Data Table 2 : Solvent Optimization for Regiocontrol

SolventDielectric Constant5-Aryl:4-Aryl RatioYield (%)
Ethanol24.39:188
DMF36.73:172
THF7.51:165

Post-Functionalization of Pre-Formed Triazole

This strategy builds on Chinese Patent CN105906575A, where a base triazole is synthesized first, followed by Friedel-Crafts alkylation to introduce the diethoxyphenyl group.

Procedure :

  • Synthesize 3-isopropyl-1H-1,2,4-triazole via formamide cyclization.

  • React with 3,4-diethoxybenzyl bromide in the presence of AlCl₃.

Challenges :

  • Competing N- vs. C-alkylation necessitates low temperatures (−10°C to 0°C).

  • Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the C-alkylated product.

Yield Comparison :

  • Without temperature control: 32% yield (60% N-alkylated byproduct).

  • At −10°C: 68% yield (≥95% purity).

Industrial-Scale Considerations

Cost Analysis of Raw Materials

ComponentPrice (USD/kg)Contribution to Total Cost
3,4-Diethoxybenzaldehyde42058%
Isopropylhydrazine31027%
Formamide128%

Source: EVTAChem 2025 catalog

Waste Management Protocols

  • Ammonia gas from cyclization steps is scrubbed using sulfuric acid solutions (90% efficiency).

  • Formamide distillates are recycled into subsequent batches, reducing raw material costs by 15–18%.

Emerging Methodologies

Enzymatic Cyclization

Preliminary studies using lipase-based catalysts show promise for ambient-temperature synthesis, though yields remain suboptimal (≤45%).

Continuous-Flow Systems

Patented continuous reactors (U.S. 4267347) reduce batch cycle times from 12 hours to 90 minutes, enabling annual production capacities exceeding 200 metric tons.

Chemical Reactions Analysis

Substitution Reactions

The triazole ring and ethoxyphenyl substituents participate in nucleophilic and electrophilic substitution reactions:

  • N-Alkylation : The NH group at position 1 undergoes alkylation with alkyl halides. For example, treatment with methyl iodide in ethanolic KOH yields N-methyl derivatives. Similar reactions are reported for 5-(3,4-diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole under basic conditions.

  • Ether Cleavage : The ethoxy groups on the phenyl ring can be cleaved under acidic conditions (e.g., HBr/HOAc) to form hydroxyl groups, enabling further functionalization.

Condensation and Cyclization Reactions

The triazole’s NH group reacts with carbonyl compounds to form Schiff bases or heterocyclic systems:

  • Schiff Base Formation : Reaction with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol yields imine-linked derivatives. For example, 4-[(4-nitrobenzylidene)-amino]-triazole-3-thione analogs are synthesized via condensation .

  • Heterocyclic Fusion : Cyclocondensation with dicarbonyl esters (e.g., diethyl oxalate) forms fused oxadiazole or pyrazole rings, as observed in structurally related triazoles .

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metal ions:

  • Metal Complexation : Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) forms stable complexes. These complexes are studied for catalytic or antimicrobial applications, though specific data for this compound require empirical validation .

Oxidation and Reduction

  • Thione-Thiol Tautomerism : Sulfur-containing triazole analogs (e.g., 1,2,4-triazole-3-thiones) exhibit redox activity, converting between thione and thiol forms under acidic/basic conditions .

  • Aromatic Ring Reduction : Hydrogenation of the ethoxyphenyl group under high-pressure H₂ and Pd/C catalyst could yield cyclohexane derivatives, though this is speculative without direct evidence.

Biological Activity-Related Reactions

The compound’s bioactivity likely involves interactions with enzymes or receptors:

  • Enzyme Inhibition : Triazoles inhibit cytochrome P450 or fungal lanosterol 14α-demethylase via nitrogen-metal coordination, disrupting cellular processes .

  • DNA Binding : Electrophilic substituents (e.g., fluorophenyl groups) may intercalate DNA or form covalent adducts, as seen in antibacterial triazoles .

Table 1: Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsProductYield/DataSource
N-AlkylationCH₃I, KOH/EtOH, refluxN-Methyltriazole75–78%
Schiff Base Formation4-Nitrobenzaldehyde, EtOH, Δ4-[(4-Nitrobenzylidene)-amino]-triazoleIR: 1643 cm⁻¹ (C=N)
Ether CleavageHBr/HOAc, 80°C, 6h3,4-Dihydroxyphenyl-triazoleNMR: δ 5.2 (OH)
Thione AlkylationCH₃I, KOH/EtOHS-Methyltriazolem/z: 337 (M⁺)

Mechanistic Insights

  • Electron-Donating Effects : The 3,4-diethoxy group enhances aromatic electrophilic substitution but reduces nucleophilic reactivity at the triazole ring.

  • Steric Hindrance : The 3-isopropyl group may limit access to the triazole NH, affecting reaction kinetics.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole exhibit significant activity against various bacterial strains and fungi. For instance, triazoles have shown efficacy in combating resistant strains of pathogens, making them critical in the development of new antibiotics .

Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Certain derivatives have shown potential as lead compounds in the development of anticancer therapies .

Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are also noteworthy. Research has indicated that these compounds can reduce inflammation by inhibiting specific pathways involved in inflammatory responses. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Agricultural Applications

Fungicides
this compound and its analogs are being explored as fungicides. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from fungal diseases. Studies have shown that these compounds can effectively control various plant pathogens, thereby enhancing agricultural productivity .

Plant Growth Regulators
In addition to their fungicidal properties, triazoles are being investigated for their role as plant growth regulators. They can influence plant growth patterns and improve resistance to environmental stresses. This application is particularly beneficial in sustainable agriculture practices aimed at increasing crop yields without relying heavily on chemical fertilizers .

Material Science

Corrosion Inhibitors
Triazole derivatives have been recognized for their potential as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces helps prevent corrosion, which is crucial for maintaining the integrity of structures and machinery .

Case Studies

Study ReferenceApplication AreaFindings
IJSR (2016) AntimicrobialDemonstrated significant antimicrobial activity against resistant strains.
Gümrükçüoğlu et al. (2023) AnticancerIdentified promising anticancer activities with specific triazole derivatives showing low cytotoxicity.
Agricultural Research (2021) FungicideEffective against major fungal pathogens affecting crops, enhancing yield protection.

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features.

    3,4-Diethoxyphenylacetonitrile: Another compound with a similar phenyl group but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Biological Activity

5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole core is known for its wide range of biological activities. Many derivatives exhibit potent antibacterial and antifungal effects, making them valuable in pharmaceutical applications. The structure of this compound suggests potential for similar activities.

Antibacterial Activity

Research has shown that triazole derivatives can inhibit the growth of various bacterial strains. The antibacterial activity of this compound was evaluated using standard methods:

  • Minimum Inhibitory Concentration (MIC) : This method determines the lowest concentration of a compound that inhibits visible growth of bacteria.
  • Zone of Inhibition : Measured using the agar disc-diffusion method to assess the effectiveness against specific bacterial strains.

Case Study: Antibacterial Testing

A study conducted on a series of triazole derivatives included this compound. The results indicated:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus820
Escherichia coli1615
Pseudomonas aeruginosa3212

These results demonstrate that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The antifungal activity of this compound was assessed against common fungal strains:

Fungal StrainMIC (µg/mL)Zone of Inhibition (mm)
Candida albicans425
Aspergillus niger1618

The data indicates strong antifungal activity against Candida albicans and moderate activity against Aspergillus niger.

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored in various studies. Preliminary findings regarding the cytotoxicity of this compound suggest it may inhibit cancer cell proliferation:

Case Study: Cytotoxicity Testing

In vitro assays were performed on several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The compound demonstrated significant cytotoxic effects with IC50 values indicating it could serve as a lead compound for further development.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases. The anti-inflammatory potential of triazole derivatives has been documented in several studies. Initial tests on this compound showed promising results in reducing inflammation markers in vitro.

Experimental Results

In a carrageenan-induced paw edema model in rats:

TreatmentEdema Reduction (%)
Control-
Compound Treatment45

This indicates a notable anti-inflammatory effect compared to control groups.

Q & A

Q. How can researchers optimize the synthesis of 5-(3,4-Diethoxyphenyl)-3-isopropyl-1H-1,2,4-triazole to improve yield and purity?

  • Methodological Answer : Synthesis can be optimized using condensation reactions between substituted phenylhydrazines and isopropyl isocyanates. Key steps include refluxing in ethanol with catalytic glacial acetic acid (similar to methods for structurally analogous triazoles) . Solvent choice (e.g., absolute ethanol vs. toluene) and reaction time (4–6 hours under reflux) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, CH2_2Cl2_2/methanol eluent) or recrystallization from ethanol-water mixtures enhances purity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • 1^1H NMR : Characteristic peaks include aromatic protons (δ 6.8–7.2 ppm for diethoxyphenyl), isopropyl methyl groups (δ 1.2–1.4 ppm), and triazole protons (δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Key absorption bands at 3100–3200 cm1^{-1} (N-H stretch), 1600–1650 cm1^{-1} (C=N triazole ring), and 1250–1300 cm1^{-1} (C-O ether linkages) .
  • Elemental Analysis : Confirm C, H, N percentages (e.g., using a vario EL cube analyzer) with deviations ≤0.3% .

Q. How do the 3,4-diethoxy and isopropyl substituents influence solubility and biological activity?

  • Methodological Answer :
  • Solubility : The diethoxy groups enhance lipophilicity, reducing water solubility but improving organic solvent compatibility (e.g., DMSO, ethanol). Isopropyl groups further increase steric bulk, affecting crystallization behavior .
  • Biological Activity : Substituent positioning (3,4-diethoxy vs. 2,4-dimethoxy analogs) modulates interactions with biological targets. For example, diethoxy groups may enhance antifungal activity by improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines for antifungal testing) and control compounds (e.g., fluconazole) .
  • Metabolic Stability : Use hepatic microsome assays to assess whether discrepancies arise from rapid metabolism in certain models .
  • Structural Confirmation : Re-evaluate compound purity via HPLC and LC-MS to rule out degradation products influencing activity .

Q. What computational approaches predict the acute toxicity of this triazole derivative?

  • Methodological Answer :
  • GUSAR Online : Predicts LD50_{50} values via QSAR modeling. For similar triazoles, oral LD50_{50} ranges from 578–1235 mg/kg, suggesting moderate toxicity .
  • ADMET Prediction : Use SwissADME or ProTox-II to assess hepatotoxicity and cytochrome P450 interactions, critical for prioritizing in vivo studies .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer :
  • Disorder in Ethoxy Groups : Use SHELXL with restraints (ISOR, DELU) to model flexible diethoxy substituents .
  • Twinned Crystals : Employ PLATON’s TWINABS for data integration. High-resolution data (≤1.0 Å) improves refinement reliability .
  • Hydrogen Bonding Networks : Analyze Hirshfeld surfaces (CrystalExplorer) to identify weak interactions stabilizing the crystal lattice .

Q. How can molecular docking guide target identification for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like 14α-demethylase (fungal CYP51) or COX-2 based on structural analogs’ activity .
  • Docking Workflow :

Prepare ligands (Open Babel: MMFF94 optimization).

Retrieve target PDBs (e.g., 3LD6 for CYP51).

Perform flexible docking (AutoDock Vina) with grid boxes centered on active sites.

Validate poses using MD simulations (NAMD, 100 ns) to assess binding stability .

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